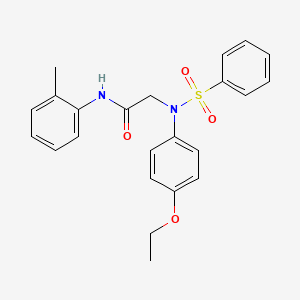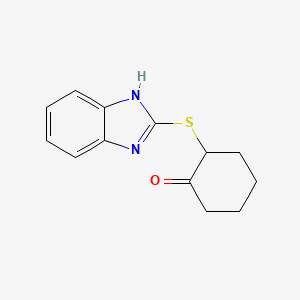
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPM-01, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of N-aryl glycine derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of several enzymes involved in angiogenesis, such as matrix metalloproteinases and vascular endothelial growth factor.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of new cancer treatments that incorporate N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of research is the study of the mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which could lead to the development of more effective cancer treatments. Finally, the study of the biochemical and physiological effects of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide could lead to the development of new treatments for other diseases, such as inflammation and pain.
Méthodes De Synthèse
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxybenzaldehyde, 2-methylbenzaldehyde, and phenylsulfonyl chloride with glycine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-29-20-15-13-19(14-16-20)25(30(27,28)21-10-5-4-6-11-21)17-23(26)24-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOBQLZRFNOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)

![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)

![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)
![N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)